4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid CAS number and structure
4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid CAS number and structure
An In-Depth Technical Guide to 4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic Acid
Abstract
This technical guide provides a comprehensive overview of 4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid, a molecule of significant interest in medicinal chemistry and drug development. By dissecting its structural components—a versatile benzoic acid moiety and a privileged succinimide scaffold—we explore its physicochemical properties, synthetic pathways, and potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental validation and potential of this compound class, with a particular focus on central nervous system (CNS) disorders.
Core Compound Identification and Structural Analysis
The precise identification of a chemical entity is paramount for reproducible scientific inquiry. The compound of interest, 4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid, is a substituted succinimide derivative. It is crucial to distinguish it from structurally similar compounds, particularly its unsaturated maleimide counterpart, which possesses different reactivity and biological profiles.
Physicochemical and Structural Data
A summary of the core identifiers and computed properties for the target compound is presented below.
| Property | Value | Source |
| CAS Number | 157928-79-5 | BLDpharm[1] |
| IUPAC Name | 4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid | N/A |
| Molecular Formula | C₁₂H₁₁NO₄ | Smolecule[2] |
| Molecular Weight | 233.22 g/mol | Smolecule[2] |
| Canonical SMILES | CC1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O) | N/A |
| InChI Key | CZYMXZWZYTZRRF-UHFFFAOYSA-N | Smolecule[2] |
Structural Dissection and Rationale
The structure of 4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid features three key domains that dictate its chemical behavior and pharmacological potential. The methyl group at the 3-position of the pyrrolidine ring introduces a chiral center, suggesting that its stereoisomers may exhibit different biological activities.
-
Benzoic Acid Moiety: This group provides a site for hydrogen bonding and salt formation, which can be critical for solubility and interaction with biological targets. Its aromatic nature allows for potential π-stacking interactions within protein binding pockets.[3]
-
Succinimide Core: The pyrrolidine-2,5-dione ring is a well-established pharmacophore found in numerous approved drugs, most notably the anti-epileptic agent ethosuximide. This scaffold is recognized for its ability to modulate ion channels and participate in various biological signaling pathways.[2][4]
-
N-Aryl Linkage: The linkage between the succinimide nitrogen and the phenyl ring creates a rigid structure that properly orients the two key domains for target engagement.
Synthesis and Experimental Protocols
The generation of high-purity material is the foundation of any chemical biology or drug discovery campaign. The synthesis of 4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid can be achieved through a logical and efficient pathway.
Retrosynthetic Analysis and Strategy
A convenient and effective synthesis strategy involves a two-step process starting from commercially available reagents.[5] The core logic is to first form the unsaturated maleimide ring system, which is then selectively reduced to the desired saturated succinimide.
This approach is advantageous because it uses robust, well-documented chemical transformations and avoids protecting group manipulations, leading to a higher overall yield and cleaner final product.[5]
Protocol 1: Synthesis of 4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic Acid
The following protocol is a representative procedure based on established methodologies for this class of compounds.
Step A: Synthesis of 4-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid (Intermediate)
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 4-aminobenzoic acid (1 equiv.) in 100 mL of glacial acetic acid.
-
Reaction Initiation: Add citraconic anhydride (1.1 equiv.) to the solution.
-
Thermal Cyclization: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Allow the reaction to cool to room temperature. The product will precipitate out of solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold water followed by cold ethanol to remove residual acetic acid and unreacted starting materials. Dry the product under vacuum.
Step B: Hydrogenation to 4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid (Final Product)
-
Catalyst Setup: In a hydrogenation vessel, suspend the intermediate from Step A and Palladium on Carbon (10% w/w, ~5 mol%) in a suitable solvent such as methanol or ethyl acetate.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the uptake of hydrogen and periodically check reaction completion by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Final Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid.
Potential Applications and Biological Rationale
The structural features of 4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid strongly suggest its potential as a modulator of CNS targets. Extensive research on related pyrrolidine-2,5-dione derivatives has established this scaffold as a cornerstone for the development of anticonvulsant and antinociceptive agents.[6][7][8]
Primary Indication: Anticonvulsant Activity
Derivatives of pyrrolidine-2,5-dione have consistently demonstrated broad-spectrum efficacy in preclinical seizure models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[7][8]
-
Mechanism of Action: The likely mechanism involves the modulation of voltage-gated ion channels. Specifically, many compounds in this class have been shown to interact with neuronal sodium channels and high-voltage-activated (L-type) calcium channels, which are critical for regulating neuronal excitability.[7] This dual-action profile is a hallmark of several effective anti-epileptic drugs.
Secondary Indication: Antinociceptive Activity
A significant comorbidity with epilepsy is chronic pain. Promisingly, several pyrrolidine-2,5-dione amides have shown potent analgesic effects, particularly in models of neuropathic pain.[7][8] The shared ion channel targets between epilepsy and neuropathic pain pathways provide a strong rationale for investigating this compound in pain-related disorders.
Experimental Workflow: Preclinical Screening Cascade
A validated, tiered approach is necessary to characterize the therapeutic potential of a new chemical entity. The following workflow represents a standard cascade for an anticonvulsant drug discovery program.
Protocol 2: Maximal Electroshock (MES) Seizure Model
This is a primary, high-throughput screen to identify compounds that prevent seizure spread.
-
Animal Acclimation: Use male Swiss mice (20-25g). Allow them to acclimate to the facility for at least 7 days.
-
Compound Administration: Administer 4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid, typically via intraperitoneal (i.p.) injection, at a screening dose (e.g., 30-100 mg/kg). The compound should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Time to Peak Effect: Test the animals at the predetermined time of peak effect (e.g., 30-60 minutes post-injection).
-
Seizure Induction: Deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s duration) via corneal electrodes.
-
Endpoint Measurement: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this response indicates that the compound is protective.
-
Data Analysis: Calculate the percentage of animals protected at a given dose. For active compounds, a dose-response study is conducted to determine the median effective dose (ED₅₀).
Conclusion and Future Directions
4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid is a compelling molecule that merges two pharmacologically significant scaffolds. Based on robust data from analogous structures, it stands as a high-potential starting point for the development of novel therapeutics for epilepsy and neuropathic pain.
Future work should focus on:
-
Stereoselective Synthesis: Resolving the chiral center to synthesize and test the individual (R)- and (S)-enantiomers, as they may possess differential potency and safety profiles.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the benzoic acid and succinimide rings to optimize for potency, selectivity, and pharmacokinetic properties.
-
Advanced Mechanism of Action Studies: Utilizing techniques like patch-clamp electrophysiology to precisely define the compound's effects on specific ion channel subtypes.
This guide provides the foundational knowledge for researchers to embark on a scientifically rigorous exploration of 4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid and its derivatives, paving the way for potential new therapies.
References
- Abram, M., et al. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65, 11703−11725.
-
ResearchGate. (n.d.). A Convenient Synthesis of 2‐(3‐Methyl‐2,5‐dioxopyrrolidin‐1‐yl)benzoic Acid. Retrieved from [Link]
- Kamiński, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI.
- Preprints.org. (2023, May 29).
-
PubMed. (2021, January 15). Synthesis, anticonvulsant, and antinociceptive activity of new 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamides and 3-phenyl-butanamides. Retrieved from [Link]
-
ResearchGate. (2020, August 18). Synthesis, anticonvulsant, and antinociceptive activity of new 3‐(3‐methyl‐2,5‐dioxo‐3‐phenylpyrrolidin‐1‐yl)propanamides and 3‐phenyl‐butanamides. Retrieved from [Link]
Sources
- 1. 157928-79-5|4-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid|BLD Pharm [bldpharm.com]
- 2. Buy 4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoic acid | 923200-19-5 [smolecule.com]
- 3. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides [mdpi.com]
- 7. Synthesis, anticonvulsant, and antinociceptive activity of new 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamides and 3-phenyl-butanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
